molecular formula C5H8F3NO2 B1423654 3,3,3-Trifluoro-N-methoxy-N-methylpropanamide CAS No. 1260812-72-3

3,3,3-Trifluoro-N-methoxy-N-methylpropanamide

Cat. No.: B1423654
CAS No.: 1260812-72-3
M. Wt: 171.12 g/mol
InChI Key: DKHCIIIJPSQGOD-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-N-methoxy-N-methylpropanamide is an organic compound with the molecular formula C5H8F3NO2 It is characterized by the presence of trifluoromethyl, methoxy, and methyl groups attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-N-methoxy-N-methylpropanamide typically involves the reaction of 3,3,3-trifluoropropanoic acid with N-methoxy-N-methylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to facilitate the formation of the amide bond .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-N-methoxy-N-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3,3,3-Trifluoro-N-methoxy-N-methylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The methoxy and methyl groups may also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties .

Comparison with Similar Compounds

Similar Compounds

  • 3,3,3-Trifluoro-N-methoxy-N-methylbutanamide
  • 3,3,3-Trifluoro-N-methoxy-N-methylpentanamide
  • 3,3,3-Trifluoro-N-methoxy-N-methylhexanamide

Uniqueness

3,3,3-Trifluoro-N-methoxy-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for various applications .

Properties

IUPAC Name

3,3,3-trifluoro-N-methoxy-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2/c1-9(11-2)4(10)3-5(6,7)8/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHCIIIJPSQGOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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